Abiraterone acetate, also known by its brand name Zytiga®, is a medication approved by the US Food and Drug Administration (FDA) for the treatment of castration-resistant prostate cancer (CRPC) []. Its primary mechanism of action involves inhibiting the enzyme 17α-hydroxylase and C17,20-lyase, both of which are crucial for the production of androgens in the body, including testosterone []. These enzymes are collectively known as cytochrome P450 17A1 (CYP17A1) []. By blocking androgen production, abiraterone aims to starve prostate cancer cells, which often rely on androgens for growth and survival [, ].
Extensive clinical research has established abiraterone's efficacy in treating CRPC. Multiple phase II and III clinical trials have demonstrated significant improvements in overall survival, progression-free survival, and other clinical outcomes for patients with CRPC treated with abiraterone compared to placebo [, , ]. These findings have led to the FDA approval of abiraterone in combination with prednisone for the treatment of metastatic CRPC, both before and after docetaxel chemotherapy [, ].
While abiraterone has become a cornerstone therapy for CRPC, research continues to explore its potential applications and optimize its use. Ongoing research efforts are focused on:
Abiraterone is a synthetic androstane steroid, specifically known as 17-(3-pyridinyl)androsta-5,16-dien-3β-ol acetate. It is primarily used in the treatment of metastatic castration-resistant prostate cancer and hormone-sensitive high-risk metastatic prostate cancer. Abiraterone functions as a potent, irreversible, and selective inhibitor of the enzyme 17 α-hydroxylase/C17,20-lyase (CYP17A1), which is crucial for androgen biosynthesis in the testes, adrenal glands, and prostate tumors. This inhibition leads to a significant decrease in serum testosterone levels and other androgens, which are pivotal in the progression of prostate cancer .
Abiraterone undergoes several chemical transformations, particularly after oral administration as its prodrug form, abiraterone acetate. In vivo, abiraterone acetate is hydrolyzed to abiraterone by esterases. The primary metabolic pathway involves the conversion of abiraterone to inactive metabolites such as abiraterone sulfate and N-oxide abiraterone sulfate, formed by cytochrome P450 enzymes (CYP3A4 and SULT2A1) in the liver . The nucleophilic attack of thiol groups on abiraterone's covalent warhead has also been noted in some studies, indicating complex interactions at the molecular level .
Abiraterone exhibits significant biological activity through its inhibition of CYP17A1. This enzyme catalyzes two key reactions: converting pregnenolone and progesterone into their 17α-hydroxy derivatives and subsequently forming dehydroepiandrosterone and androstenedione. By inhibiting this enzyme, abiraterone effectively reduces androgen levels, which are essential for the growth of prostate cancer cells . Additionally, abiraterone acts as a partial antagonist of the androgen receptor and inhibits other steroidogenic enzymes, including 3β-hydroxysteroid dehydrogenase and steroid 11β-hydroxylase .
The synthesis of abiraterone typically involves several steps:
Abiraterone is primarily indicated for:
Abiraterone has several notable interactions:
Several compounds exhibit similar mechanisms or applications as abiraterone. Here are some notable examples:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Enzalutamide | Androgen receptor antagonist | Directly blocks androgen receptors; does not require metabolic activation. |
Finasteride | 5α-reductase inhibitor | Reduces dihydrotestosterone levels; primarily affects androgen metabolism rather than synthesis. |
Dutasteride | Dual 5α-reductase inhibitor | Inhibits both type I and type II isoforms of 5α-reductase; broader action compared to finasteride. |
Cabazitaxel | Chemotherapy agent | Works by disrupting microtubule function; used after docetaxel failure. |
Abiraterone's uniqueness lies in its specific targeting of androgen biosynthesis through CYP17A1 inhibition, differentiating it from other compounds that may act on different pathways or receptors involved in androgen signaling .
Abiraterone possesses the molecular formula C₂₄H₃₁NO, representing a steroidal compound with a pyridine substituent [2] [8]. The molecular weight of abiraterone is precisely 349.52 grams per mole, with a monoisotopic mass of 349.240565 atomic mass units [8] [9]. The compound is registered under Chemical Abstracts Service number 154229-19-3 and is catalogued in the PubChem database as compound identification number 132971 [2] [8].
Property | Value |
---|---|
Molecular Formula | C₂₄H₃₁NO |
Molecular Weight | 349.52 g/mol |
Monoisotopic Mass | 349.240565 amu |
CAS Registry Number | 154229-19-3 |
PubChem CID | 132971 |
ChEBI ID | CHEBI:68642 |
The systematic International Union of Pure and Applied Chemistry nomenclature for abiraterone is (3β)-17-(3-pyridinyl)androsta-5,16-dien-3-ol [2] [7] [8]. This nomenclature precisely describes the stereochemical configuration at the C3 position (β-orientation), the pyridine ring attachment at the C17 position, and the presence of double bonds at positions 5,16 within the androstane steroid backbone [2]. Alternative systematic names include androsta-5,16-dien-3-ol, 17-(3-pyridinyl)-, (3β)- and (3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(pyridin-3-yl)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol [7] [8].
Abiraterone exhibits a complex tetracyclic steroid backbone characteristic of the androsta-5,16-diene structural class [2] [8]. The compound contains six chiral centers, all of which are rigorously controlled to produce a single stereoisomer [4] [6]. The stereochemical configuration follows the pattern (3S,8R,9S,10R,13S,14S), ensuring complete stereochemical homogeneity [7].
The A-ring of abiraterone adopts a chair conformation due to the sp³ hybridization at the C3 carbon, which bears a β-oriented hydroxyl group [29]. This hydroxyl substituent forms critical hydrogen bonding interactions, with the axial and equatorial conformations both exhibiting approximately 95-degree bond angles when interacting with polar residues [29]. The steroid backbone maintains a rigid conformation with limited flexibility, except for the pyridine ring and hydroxyl groups which can rotate along single bonds [17].
The pyridine ring substituent at position C17 represents a distinctive structural feature that differentiates abiraterone from natural steroid substrates [29] [32]. This heterocyclic nitrogen-containing ring projects from the steroid core and adopts specific orientational preferences that influence molecular interactions [17] [29]. The pyridine nitrogen atom serves as a coordinate bonding site and maintains a basic character with a pKa value of approximately 4.81 [11].
Structural Feature | Description |
---|---|
Ring System | Tetracyclic androsta-5,16-diene core |
Chiral Centers | 6 defined stereocenters |
Stereochemical Configuration | (3S,8R,9S,10R,13S,14S) |
A-ring Conformation | Chair conformation |
C3 Substituent | β-oriented hydroxyl group |
C17 Substituent | 3-pyridyl group |
Abiraterone manifests as a white to pale yellow crystalline solid at ambient temperature [9] [10]. The compound exhibits a melting point range of 227-230°C, indicating substantial thermal stability [9] [10]. Predicted boiling point calculations suggest a value of 500.2±50.0°C, though this represents theoretical extrapolation due to thermal decomposition concerns at elevated temperatures [10].
The density of abiraterone is predicted to be 1.14±0.1 grams per cubic centimeter [10]. Solubility characteristics reveal extremely limited aqueous solubility, with water solubility measurements indicating less than 0.5 micrograms per milliliter [33]. The compound demonstrates slightly enhanced solubility in organic solvents, with ethanol and methanol providing marginally improved dissolution [10] [12]. Tetrahydrofuran represents the optimal solvent system, achieving solubility exceeding 10 milligrams per milliliter [33].
Thermal stability studies indicate no significant weight loss occurs up to 200°C by thermogravimetric analysis, confirming absence of decomposition at moderate temperatures [33]. The compound exhibits good chemical stability when stored at 2-8°C under appropriate conditions [10] [34]. However, stability studies in biological matrices reveal temperature-dependent degradation, with rapid concentration decreases observed at ambient temperature in plasma samples [34].
Physical Property | Value |
---|---|
Physical State | White to pale yellow crystalline solid |
Melting Point | 227-230°C |
Predicted Boiling Point | 500.2±50.0°C |
Predicted Density | 1.14±0.1 g/cm³ |
Water Solubility | <0.5 μg/mL |
Ethanol Solubility | Slightly soluble |
Storage Temperature | 2-8°C |
Thermal Stability | Stable to 200°C |
Nuclear magnetic resonance spectroscopy provides detailed structural characterization of abiraterone through both proton and carbon-13 analyses [13] [17]. Proton nuclear magnetic resonance spectra reveal characteristic chemical shifts corresponding to the steroid backbone protons, hydroxyl proton, and pyridine ring protons [13]. The pyridine ring protons exhibit distinctive downfield chemical shifts due to the aromatic electronic environment, while steroid methyl groups appear as characteristic upfield multipets [13].
Carbon-13 nuclear magnetic resonance spectroscopy confirms the presence of 24 carbon atoms with distinct chemical environments [13]. The carbonyl carbon and aromatic carbons of the pyridine ring demonstrate characteristic downfield shifts, while aliphatic steroid carbons appear in expected upfield regions [13]. Diffusion-ordered nuclear magnetic resonance spectroscopy has been employed to estimate molecular dynamics and confirm molecular mass determinations [13].
Infrared spectroscopy reveals characteristic absorption bands corresponding to functional group vibrations [4] [19]. The hydroxyl group at C3 produces a broad absorption band in the 3200-3600 cm⁻¹ region characteristic of alcohol stretching vibrations [4]. Pyridine ring vibrations contribute distinctive peaks in the aromatic region around 1600-1500 cm⁻¹ [4]. The steroid backbone carbon-carbon and carbon-hydrogen stretching vibrations appear in the fingerprint region below 1500 cm⁻¹, providing unique spectroscopic identification patterns [4].
Mass spectrometry analysis demonstrates abundant molecular ion peaks at mass-to-charge ratio 350.3 [M+H]⁺ in positive electrospray ionization mode [19] [20]. Characteristic fragmentation patterns include prominent fragment ions at mass-to-charge ratios 156 and 170, which serve as diagnostic ions for structural confirmation [20] [34]. Tandem mass spectrometry provides additional structural verification through specific fragmentation pathways involving loss of pyridine ring substituents and steroid backbone rearrangements [20].
Ultraviolet-visible spectroscopy reveals absorption characteristics primarily attributed to the pyridine chromophore [19]. The compound exhibits maximum absorption wavelengths in the ultraviolet region, with detection commonly performed at 235 nanometers for analytical applications [27]. Three-dimensional chromatographic analysis combined with photodiode array detection confirms spectroscopic selectivity across broad wavelength ranges [19].
Spectroscopic Technique | Key Characteristics |
---|---|
¹H NMR | Pyridine aromatic protons, steroid backbone multipets |
¹³C NMR | 24 distinct carbon environments |
Infrared | OH stretch (3200-3600 cm⁻¹), pyridine vibrations (1600-1500 cm⁻¹) |
Mass Spectrometry | Molecular ion [M+H]⁺ at m/z 350.3 |
UV-Visible | Maximum absorption at 235 nm |
Fragmentation | Diagnostic ions at m/z 156 and 170 |
Health Hazard;Environmental Hazard